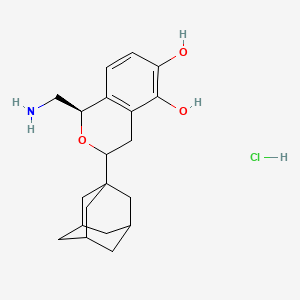

A-77636 hydrochloride

Description

Properties

IUPAC Name |

(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20;/h1-2,11-13,17-18,22-23H,3-10,21H2;1H/t11?,12?,13?,17-,18-,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHPNJVKFAPVOG-QYFJGNGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042576 | |

| Record name | A 77636 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145307-34-2 | |

| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-2-benzopyran-5,6-diol hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145307-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A 77636 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-77636 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6RGP1J4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-77636 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-77636 hydrochloride is a potent, selective, and long-acting synthetic non-catechol agonist for the dopamine (B1211576) D1 receptor.[1][2] Developed as a research tool and potential therapeutic agent, its unique pharmacological profile has provided significant insights into the role of the D1 receptor in various physiological and pathological processes, including motor control, cognition, and addiction.[2][3] This document provides a comprehensive overview of the mechanism of action of A-77636, detailing its receptor binding, downstream signaling pathways, functional selectivity, and in vivo pharmacological effects. It includes summaries of quantitative data and detailed experimental protocols for key assays used in its characterization.

Core Mechanism of Action: Selective D1 Receptor Agonism

A-77636 acts as a full agonist at the dopamine D1 receptor.[2][4] Its primary mechanism involves binding to and activating D1 receptors, which are predominantly expressed in the striatum and cerebral cortex of the brain.[3] This activation mimics the effect of the endogenous neurotransmitter, dopamine. A-77636 exhibits high selectivity for the D1-like receptor family (D1 and D5) over the D2-like receptor family (D2, D3, D4), making it a valuable tool for dissecting the specific functions of D1 receptor pathways.[5] The compound is functionally inactive at dopamine D2 receptors.[5]

Receptor Binding Affinity

A-77636 demonstrates a high affinity for the dopamine D1 receptor, as determined by radioligand binding assays. In contrast, its optical antipode, A-77641, has a significantly lower affinity, highlighting the stereospecificity of the interaction.[5]

| Compound | Receptor | Affinity (Ki) | pKi |

| A-77636 | Dopamine D1 | 39.8 nM | 7.40 ± 0.09 |

| A-77641 (antipode) | Dopamine D1 | 7200 nM | 5.14 |

Table 1: Receptor Binding Affinities of A-77636 and its antipode. Data sourced from Kebabian et al., 1992.[5]

Post-Receptor Signaling Cascades

Activation of the D1 receptor by A-77636 initiates a cascade of intracellular signaling events. The D1 receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the Gs alpha subunit (Gαs).[6]

-

Adenylyl Cyclase Activation : Upon agonist binding, the activated Gαs subunit stimulates the enzyme adenylyl cyclase.[4]

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7]

-

Protein Kinase A (PKA) Activation : cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[6][8]

-

Downstream Phosphorylation : PKA then phosphorylates numerous downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein) and key regulatory proteins like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), modulating neuronal excitability and gene expression.[6]

A-77636 is a potent activator of this pathway, stimulating cAMP production with high efficacy.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A-77636 - Wikipedia [en.wikipedia.org]

- 3. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Document: Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping. (CHEMBL1129293) - ChEMBL [ebi.ac.uk]

- 5. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

A-77636 Hydrochloride: A Technical Guide to its Dopamine D1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of A-77636 hydrochloride, a potent and selective agonist for the dopamine (B1211576) D1 receptor. The document outlines its binding affinity and functional selectivity, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Receptor Binding and Functional Activity Profile

This compound, with the chemical structure ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), demonstrates high affinity and potent agonist activity at the dopamine D1 receptor.[1][2] Its selectivity is primarily characterized by its significantly lower activity at the dopamine D2 receptor.

Quantitative Data Summary

Table 1: Receptor Binding Affinity

| Receptor | Radioligand | Tissue/Cell Source | Kᵢ (nM) | pKᵢ | Reference |

| Dopamine D1 | [³H]SCH 23390 | Not Specified | 39.8 | 7.40 ± 0.09 | [1][2] |

Table 2: Functional Agonist Activity

| Assay / Tissue | Measured Effect | EC₅₀ (nM) | pEC₅₀ | Intrinsic Activity (% of Dopamine) | Reference |

| Adenylyl Cyclase Activation (Fish Retina) | cAMP Production | 1.1 | 8.13 | 102% | [1] |

| Adenylyl Cyclase Activation (Rat Caudate-Putamen) | cAMP Production | - | 8.97 | 134% | [1] |

| Functional Assay (Dopamine D2) | Not Specified | >10,000 | <5 | Functionally Inactive | [1] |

Signaling Pathway and Experimental Workflow

D1 Receptor Signaling Cascade

Activation of the D1 receptor by A-77636 initiates a well-defined intracellular signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that couples to the stimulatory G-protein, Gαs/olf. This interaction triggers a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates numerous downstream protein targets, modulating neuronal activity.

Experimental Workflow for Selectivity Profiling

The determination of a compound's receptor selectivity involves a multi-stage process, starting with in vitro assays to determine binding affinity and functional activity, followed by in vivo models to assess physiological effects and target engagement.

References

- 1. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

A-77636 Hydrochloride: A Technical Guide to its Ki Value and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of A-77636 hydrochloride, a potent and selective dopamine (B1211576) D1 receptor agonist. The document details its binding affinity (Ki value), the experimental protocols used for its determination, and the associated signaling pathways.

Quantitative Binding Data

This compound demonstrates high affinity and selectivity for the dopamine D1 receptor. The compound is functionally inactive at the dopamine D2 receptor, highlighting its specificity.[1][2] The key quantitative data for its binding affinity are summarized in the table below.

| Parameter | Value | Receptor | Notes |

| Ki | 39.8 nM | Dopamine D1 | The inhibition constant, indicating the concentration of the ligand that will bind to half the available receptors at equilibrium.[1][2][3][4][5] |

| pKi | 7.40 | Dopamine D1 | The negative logarithm of the Ki value.[1][2][5] |

| pEC50 | 8.97 | D1-like receptors | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.[6] |

| pEC50 | < 5 | D2-like receptors | Demonstrates significantly lower potency at D2-like receptors, indicating selectivity.[6] |

Experimental Protocols

The determination of the Ki value for this compound is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology representative of the key experiments cited in the literature.

Radioligand Displacement Binding Assay

This assay measures the affinity of a test compound (A-77636) by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor (dopamine D1 receptor).

1. Materials and Reagents:

- Tissue Preparation: Rat striatal membranes are a common source of dopamine D1 receptors.

- Radioligand: [3H]SCH 23390, a selective D1 antagonist, is frequently used.

- Test Compound: this compound at various concentrations.

- Assay Buffer: Typically a Tris-HCl buffer containing ions like MgCl2, KCl, CaCl2, and NaCl.

- Scintillation Cocktail: For detection of radioactivity.

- Glass Fiber Filters: To separate bound from unbound radioligand.

2. Experimental Workflow:

3. Incubation Conditions:

- The reaction mixture containing the membranes, radioligand, and varying concentrations of A-77636 is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

4. Data Analysis:

- The amount of radioactivity bound to the filters is measured using a scintillation counter.

- The data are plotted as the percentage of specific binding versus the logarithm of the A-77636 concentration to generate a competition curve.

- The IC50 (the concentration of A-77636 that displaces 50% of the radioligand) is determined from this curve.

- The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

A-77636, as a dopamine D1 receptor agonist, primarily exerts its effects through the activation of Gs/olf protein-coupled signaling cascades. Stimulation of the D1 receptor initiates a series of intracellular events, with the canonical pathway involving the adenylyl cyclase/cAMP system.

Dopamine D1 Receptor Signaling Cascade

Upon binding of A-77636 to the dopamine D1 receptor, the associated Gs/olf protein is activated. This, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream effector proteins, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein 32) and CREB (cAMP response element-binding protein), ultimately leading to the modulation of neuronal activity and gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]

- 5. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]

A-77636 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-77636 hydrochloride is a potent, selective, and orally active full agonist of the dopamine (B1211576) D1 receptor.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a detailed summary of its binding affinity and functional potency, comprehensive experimental protocols for its synthesis and key biological assays, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Discovery and Pharmacological Profile

A-77636 was discovered by Abbott Laboratories and identified as a selective dopamine D1 receptor agonist with potential therapeutic applications, particularly in the treatment of Parkinson's disease.[4][5][6] It demonstrates high affinity and full agonist activity at the D1 receptor, with significantly lower affinity for the D2 receptor, contributing to its selective pharmacological profile.[2][7] The compound has shown efficacy in animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated marmoset models.[1][5] However, its development has been limited due to the rapid induction of tolerance observed in in vivo studies.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency across different experimental systems.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| Dopamine D1 Receptor | 39.8 nM | Rat | [2][3] |

| Dopamine D1 Receptor (pKi) | 7.40 ± 0.09 | Rat | [2] |

| Functional Potency (EC50) | |||

| Dopamine D1 Receptor (cAMP) | 1.1 nM | Fish Retina | [1] |

| Dopamine D1 Receptor (pEC50) | 8.13 | Fish Retina | [1] |

| Dopamine D1 Receptor (pEC50) | 8.97 | Rat Caudate-Putamen | [7] |

| In Vivo Efficacy (ED50) | |||

| Rotational Behavior | 0.32 µmol/kg s.c. | 6-OHDA-lesioned rats | [1] |

| Forelimb Clonus | 12.3 µmol/kg s.c. | Rats | [1] |

| Forelimb Clonus | 12.1 µmol/kg s.c. | Mice | [1] |

Synthesis of this compound

The enantioselective synthesis of this compound is a multi-step process. The following diagram illustrates the general synthetic workflow.

Detailed Experimental Protocol for Synthesis

The following protocol is a detailed description of the enantioselective synthesis of (1R,3S)-3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride (this compound).[8]

Step 1: Asymmetric Reduction

-

A solution of the starting ketone in an appropriate solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).

-

A chiral reducing agent (e.g., a borane (B79455) complex with a chiral oxazaborolidine catalyst) is added dropwise.

-

The reaction is stirred at low temperature until completion, monitored by TLC.

-

The reaction is quenched, and the chiral alcohol is isolated and purified.

Step 2: Epoxidation

-

The chiral alcohol is dissolved in a suitable solvent (e.g., dichloromethane).

-

An epoxidizing agent (e.g., m-chloroperoxybenzoic acid) is added portion-wise at 0 °C.

-

The reaction is stirred until the starting material is consumed.

-

The crude epoxide is obtained after workup and used in the next step without further purification.

Step 3: Ring Opening and Coupling

-

An aryllithium reagent is prepared from the corresponding aryl bromide and n-butyllithium at -78 °C in THF.

-

A solution of the crude epoxide in THF is added to the aryllithium solution.

-

A Lewis acid (e.g., BF3·OEt2) is added to facilitate the ring-opening reaction.

-

The reaction mixture is warmed to room temperature and then quenched.

-

The coupled product is isolated and purified by chromatography.

Step 4: Cyclization

-

The coupled product is treated with an aminoacetaldehyde synthon in the presence of a catalytic amount of a Lewis acid (e.g., TMSOTf) in a solvent like acetonitrile. This step forms the benzopyran ring system.

Step 5: Deprotection

-

The protecting groups on the hydroxyl functions are removed. For example, methoxy (B1213986) groups can be cleaved using a strong acid like HBr or a Lewis acid such as BBr3.

Step 6: Salt Formation

-

The free base of A-77636 is dissolved in a suitable solvent (e.g., DME).

-

A solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed, and dried to yield this compound.

Mechanism of Action and Signaling Pathway

A-77636 acts as a full agonist at the dopamine D1 receptor, which is a Gs protein-coupled receptor (GPCR).[9][10] Upon binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the observed physiological effects.

Key Experimental Protocols

Dopamine D1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of A-77636 for the dopamine D1 receptor.

Materials:

-

Rat striatal membranes (source of D1 receptors)

-

[3H]-SCH23390 (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add rat striatal membranes, [3H]-SCH23390 (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound dilutions.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for A-77636 using appropriate software.

cAMP Functional Assay

This protocol outlines a method to measure the functional agonism of A-77636 at the D1 receptor by quantifying cAMP production.

Materials:

-

Cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells)

-

This compound (test compound)

-

Forskolin (positive control, adenylyl cyclase activator)

-

IBMX (phosphodiesterase inhibitor)

-

Assay buffer (e.g., HBSS with HEPES and BSA)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Plate the D1 receptor-expressing cells in a 96-well or 384-well plate and culture overnight.

-

Prepare serial dilutions of this compound in assay buffer containing IBMX.

-

Aspirate the culture medium from the cells and add the compound dilutions.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Generate a dose-response curve and calculate the EC50 value for A-77636.

In Vivo 6-OHDA-Lesioned Rat Model of Parkinson's Disease

This protocol describes the creation and use of a unilateral 6-OHDA lesion model in rats to assess the antiparkinsonian effects of A-77636.

Materials:

-

Sprague-Dawley rats

-

6-hydroxydopamine (6-OHDA)

-

Desipramine (B1205290) (to protect noradrenergic neurons)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

This compound

-

Rotational behavior monitoring system

Procedure:

-

Lesioning:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.

-

Inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere.

-

Allow the animals to recover for at least 2 weeks.

-

-

Behavioral Testing:

-

Administer this compound (e.g., subcutaneously or orally) to the lesioned rats.

-

Place the animals in a circular arena and record their rotational behavior (contralateral turns) for a defined period (e.g., 90-120 minutes).

-

Quantify the number of full contralateral rotations to assess the drug's efficacy.

-

Conclusion

This compound remains a significant tool compound for studying the dopamine D1 receptor system. Its high potency and selectivity have provided valuable insights into the role of D1 receptor agonism in motor control and its potential as a therapeutic strategy for Parkinson's disease. Despite the challenge of in vivo tolerance, the information compiled in this technical guide regarding its synthesis, pharmacological properties, and experimental methodologies will continue to be of great value to the scientific community engaged in dopamine receptor research and the development of novel therapeutics for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. REM Sleep Behavior Disorder in the Marmoset MPTP Model of Early Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MS Binding Assays for D1 and D5 Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Modeling Parkinson's disease in the common marmoset (Callithrix jacchus): overview of models, methods, and animal care - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

A-77636 Hydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-77636 hydrochloride is a potent and selective full agonist of the dopamine (B1211576) D1 receptor. It has been investigated for its potential therapeutic effects in conditions associated with dopaminergic dysfunction, most notably Parkinson's disease. As a non-catechol agonist, A-77636 represented an advancement in the development of D1 receptor ligands with improved pharmacokinetic properties over earlier catecholamine-based compounds. This technical guide provides a comprehensive overview of the preclinical research findings for A-77636, focusing on its mechanism of action, in vitro and in vivo pharmacology, and what is known about its safety profile. The information is presented to support further research and drug development efforts in the field of dopaminergic signaling.

Mechanism of Action

A-77636 acts as a selective agonist at the dopamine D1 receptor. The D1 receptor is a Gs/olf-coupled G-protein coupled receptor (GPCR) predominantly expressed in the striatum and cerebral cortex.[1] Upon binding of an agonist like A-77636, the receptor undergoes a conformational change, leading to the activation of the associated Gαs/olf subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[3] The phosphorylation of these targets ultimately modulates neuronal excitability and gene expression, mediating the physiological and behavioral effects of D1 receptor activation.[1][3]

Data Presentation

In Vitro Pharmacology

The following tables summarize the quantitative data on the binding affinity and functional potency of A-77636 at dopamine receptors.

Table 1: Receptor Binding Affinity of A-77636

| Receptor | Ligand | Preparation | Ki (nM) | pKi | Reference |

| Dopamine D1 | A-77636 | Not Specified | 39.8 | 7.40 ± 0.09 | [4] |

Table 2: Functional Potency of A-77636

| Assay | Preparation | EC50 (nM) | pEC50 | Intrinsic Activity (% of Dopamine) | Reference |

| Adenylyl Cyclase Activation | Fish Retina | 1.1 | 8.13 | 102% | [4] |

| Adenylyl Cyclase Activation | Rat Caudate-Putamen | Not Specified | 8.97 | 134% | [4] |

| Functional Assay | Dopamine D2 Receptors | Not Specified | > 10,000 | Inactive | [4] |

In Vivo Pharmacology

Table 3: In Vivo Effects of A-77636

| Animal Model | Effect | Route of Administration | Effective Dose | Reference |

| 6-OHDA-Lesioned Rats | Contralateral turning | Not Specified | Not Specified | [4] |

| MPTP-Treated Marmosets | Increased locomotor activity, decreased parkinsonian symptoms | Subcutaneous or Oral | Not Specified | [4] |

| Aged Monkeys | Improved spatial working memory (low doses), Impaired performance (high doses) | Not Specified | Dose-dependent | [5] |

| Neonatal 6-OHDA-Lesioned Rats | Increased oral activity | Intraperitoneal | 0.01 mg/kg | [6] |

Experimental Protocols

Dopamine D1 Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound like A-77636 for the dopamine D1 receptor using a radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of A-77636 for the dopamine D1 receptor.

Materials:

-

Radioligand: [3H]SCH23390 (a selective D1 antagonist)

-

Tissue Preparation: Rat striatal membranes

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Non-specific Binding Control: cis(Z)-flupenthixol (300 nM)

-

Test compound (A-77636) at various concentrations

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous dopamine and other interfering substances. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the rat striatal membrane homogenate (1.9 mg tissue/ml), [3H]SCH23390 (at a concentration near its Kd, e.g., 1.8 nM), and varying concentrations of A-77636.[7]

-

Incubation: Incubate the mixture for 45 minutes at 30°C.[7]

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the A-77636 concentration. Calculate the IC50 value (the concentration of A-77636 that inhibits 50% of the specific binding of [3H]SCH23390) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a method to measure the functional agonism of A-77636 at the D1 receptor by quantifying the intracellular accumulation of cAMP.

Objective: To determine the EC50 and intrinsic activity of A-77636 in stimulating cAMP production.

Materials:

-

Cell Line: SK-N-MC cells (a human neuroblastoma cell line endogenously expressing D1 receptors) or HEK293 cells stably expressing the human D1 receptor.[8][9]

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

Test compound (A-77636) at various concentrations.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).[1]

-

96-well or 384-well cell culture plates.

Procedure:

-

Cell Culture: Culture the cells in appropriate flasks and seed them into 96-well or 384-well plates. Allow the cells to attach and grow to a suitable confluency.

-

Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Compound Addition: Add varying concentrations of A-77636 to the cells. Include a vehicle control for basal cAMP levels and a known D1 agonist as a positive control.

-

Stimulation: Incubate the cells with the compounds for a defined period (e.g., 10-30 minutes) at 37°C.[9]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the A-77636 concentration. Use non-linear regression to determine the EC50 (the concentration of A-77636 that produces 50% of the maximal response) and the Emax (the maximum effect). The intrinsic activity can be expressed as a percentage of the maximal response to a reference full agonist like dopamine.

Visualizations

Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-77636.

References

- 1. benchchem.com [benchchem.com]

- 2. innoprot.com [innoprot.com]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced oral activity response to A77636 in neonatal 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

A-77636 Hydrochloride: An In-Depth Technical Guide on its Effects on Locomotor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-77636 hydrochloride is a potent, selective, and long-acting dopamine (B1211576) D1 receptor agonist that has been extensively studied for its pronounced effects on locomotor activity.[1][2][3][4] As a non-catechol agonist, it represented a significant development in the exploration of dopaminergic pathways.[5] This technical guide provides a comprehensive overview of the effects of A-77636 on locomotor function, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing its signaling pathway and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating the dopamine D1 receptor.[1][2][3] It has a high affinity for the D1 receptor, with a Ki value of 39.8 nM.[1][2][4] The activation of the D1 receptor, a G-protein coupled receptor (GPCR), primarily involves the stimulation of the Gαs/olf subunit.[6] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] The subsequent activation of protein kinase A (PKA) and other downstream effectors modulates neuronal excitability and gene expression, ultimately influencing motor behavior.[6] Notably, A-77636 has been characterized as a "super agonist" for β-arrestin2 recruitment, a process linked to receptor desensitization and internalization, which may contribute to the observed rapid tolerance (tachyphylaxis) to its locomotor effects.[5][7][8]

Signaling Pathway of A-77636

Caption: Signaling cascade initiated by A-77636 binding to the D1 receptor.

Quantitative Data on Locomotor Effects

The effects of A-77636 on locomotor activity are dose-dependent and can vary based on the animal model and experimental conditions.

| Animal Model | Dose Range (Route) | Observed Effect on Locomotor Activity | Reference |

| Mice (Swiss-Webster) | 1, 3 mg/kg (s.c.) | Little change in locomotor activity when administered alone. | [2] |

| Mice (Swiss-Webster) | 10 mg/kg (s.c.) | Significant and substantial decrease in locomotor activity when administered alone. | [2] |

| Mice (Swiss-Webster) | 1-10 mg/kg (s.c.) | Dose-related decrease in cocaine-induced locomotor activity. | [9] |

| Rats (6-OHDA-lesioned) | 0-3.2 µmol/kg (s.c.) | Elicits contralateral rotational behavior (ED50 = 0.32 µmol/kg). | [2][4] |

| Rats | Not specified | Produces forelimb clonus (ED50 = 12.3 µmol/kg s.c.). | [2][4] |

| Marmosets (MPTP-treated) | 0.5, 1.0, 2.0 µmol/kg (p.o.) | Increases locomotor activity and decreases parkinsonian symptoms. | [1][2][4] |

| Mice (hD1 knock-in) | Daily administration | Shows complete tachyphylaxis (tolerance) by day 2. | [7] |

Experimental Protocols

The following protocols are representative of the methodologies used to assess the effects of A-77636 on locomotor activity.

Open Field Test for Locomotor Activity in Mice

-

Animals: Drug-naive Swiss-Webster mice.[9]

-

Apparatus: Polypropylene cages (e.g., 24 x 45 x 15 cm) equipped with photocell beams to detect horizontal movement (e.g., Photobeam Activity System).[10]

-

Habituation: Mice are placed in the activity boxes for a 30-minute acclimatization period before drug administration.[10]

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous (s.c.) injection at specified doses.[2][10]

-

Data Collection: Immediately following injection, locomotor activity, measured by the number of photocell beam interruptions, is recorded for a set duration, typically 30 to 60 minutes.[9][10]

-

Analysis: Data are often analyzed as total locomotor counts or distance traveled over the session. Statistical comparisons are made between different dose groups and a vehicle-treated control group.

Rotational Behavior in 6-OHDA-Lesioned Rats

-

Animal Model: Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway. This model mimics the dopamine depletion seen in Parkinson's disease.

-

Drug Administration: A-77636 is administered subcutaneously.[1]

-

Observation: The primary endpoint is the number of contralateral turns (rotations away from the lesioned side) over a prolonged period (e.g., >20 hours), as D1 receptor stimulation in the denervated striatum leads to this behavior.[1][2]

-

Pharmacological Validation: To confirm the D1 receptor-mediated effect, the rotational behavior can be blocked by pretreatment with a D1 receptor antagonist like SCH 23390, but not by a D2-selective antagonist such as haloperidol.[1][2]

General Experimental Workflow

Caption: A generalized workflow for assessing locomotor activity.

Discussion and Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in locomotor control. Its effects are complex and dose-dependent, ranging from minimal impact at lower doses to a significant reduction in spontaneous locomotion at higher doses in mice.[2] In contrast, it can stimulate locomotor activity in parkinsonian animal models, highlighting the context-dependent nature of its effects.[1][2][4] The development of rapid tolerance to A-77636's locomotor effects, likely due to its strong engagement of β-arrestin and subsequent receptor internalization, is a critical consideration for its therapeutic potential.[5][7][11] The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for researchers designing and interpreting studies involving this potent D1 receptor agonist. Future research may continue to explore the nuances of D1 receptor signaling and the development of agonists with more favorable therapeutic profiles.

References

- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. A-77636 | Dopamine Receptor | TargetMol [targetmol.com]

- 5. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of D1 dopamine receptor-mediated locomotor stimulation in M4 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Profile of A-77636 Hydrochloride: A Technical Overview for Preclinical Research

An in-depth examination of the potent and selective dopamine (B1211576) D1 receptor agonist, A-77636 hydrochloride, reveals a complex profile of effects across various animal models. This technical guide synthesizes key findings on its in vivo activity, offering researchers and drug development professionals a comprehensive resource on its behavioral, neurochemical, and cellular impact. The data underscores its potential in models of Parkinson's disease and its influence on cognitive functions, while also highlighting limitations such as the rapid development of tolerance.

This compound is a selective dopamine D1 receptor agonist that has been instrumental in elucidating the role of this receptor in the central nervous system.[1] Its high affinity and potency at the D1 receptor have made it a valuable tool in preclinical studies. This document provides a detailed summary of its in vivo effects, supported by quantitative data, experimental protocols, and visualizations of the underlying signaling pathways and experimental designs.

Quantitative In Vivo Pharmacology

The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound, providing a clear comparison of its effects across different experimental paradigms.

| Parameter | Value | Species | Tissue/Assay | Reference |

| Receptor Binding Affinity | ||||

| pKi (D1 Receptor) | 7.40 +/- 0.09 | Receptor Binding Assay | [1] | |

| Ki (D1 Receptor) | 39.8 nM | Receptor Binding Assay | [1] | |

| Functional Agonist Activity | ||||

| pEC50 (D1 Receptor) | 8.13 | Fish | Retina | [1] |

| EC50 (D1 Receptor) | 1.1 nM | Fish | Retina | [1] |

| Intrinsic Activity (D1 Receptor) | 102% of dopamine | Fish | Retina | [1] |

| pEC50 (D1 Receptor) | 8.97 | Rat | Caudate-Putamen | [1] |

| Intrinsic Activity (D1 Receptor) | 134% of dopamine | Rat | Caudate-Putamen | [1] |

| EC50 (D2 Receptor) | > 10 µM | Functional Assay | [1] |

Table 1: Receptor Binding and Functional Potency of this compound. This table highlights the high affinity and potency of A-77636 for the dopamine D1 receptor, with significantly lower activity at the D2 receptor.

| Animal Model | Dose | Route | Effect | Duration | Reference |

| Antiparkinsonian Effects | |||||

| 6-OHDA Lesioned Rats | Not Specified | Not Specified | Contralateral turning | > 20 hours | [1] |

| MPTP-Treated Marmosets | Not Specified | Subcutaneous or Oral | Increased locomotor activity, decreased parkinsonian symptoms | Not Specified | [1] |

| Neurochemical Effects | |||||

| Wistar Rats | 4 µmol/kg | s.c. | > 230% increase in cortical and hippocampal acetylcholine (B1216132) release | > 3 hours | [2] |

| Wistar Rats | 1 µmol/kg | s.c. | Significant increase in cortical acetylcholine release | Not Specified | [2] |

| Cognitive Effects | |||||

| Aged Monkeys | Low Doses | Not Specified | Improved delayed response performance | Not Specified | [3] |

| Aged Monkeys | High Doses | Not Specified | Impaired or no effect on delayed response performance | Not Specified | [3] |

| Effects on Cocaine-Induced Behavior | |||||

| Swiss-Webster Mice | 1-10 mg/kg | Not Specified | Dose-related decrease in cocaine-induced locomotor activity | Not Specified | [4] |

| Rats | 0.56-1.7 mg/kg | IP | Attenuated the discriminative-stimulus effects of cocaine | Not Specified | [4] |

Table 2: Summary of In Vivo Behavioral and Neurochemical Effects of this compound. This table outlines the diverse in vivo effects of A-77636 in various animal models, demonstrating its potential therapeutic applications and dose-dependent cognitive effects.

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to characterize the in vivo effects of this compound.

Rodent Model of Parkinson's Disease (6-OHDA Lesioned Rats)

A widely used model to study Parkinson's disease involves the unilateral lesion of the nigrostriatal dopaminergic pathway with 6-hydroxydopamine (6-OHDA). This lesion results in a loss of dopamine in the striatum on one side of the brain, leading to characteristic motor deficits.

Administration of A-77636 to these animals elicits prolonged contralateral turning behavior, which is a hallmark of dopamine D1 receptor agonist activity in this model.[1] This effect can be blocked by the D1 receptor antagonist SCH 23390.[1]

In Vivo Microdialysis for Acetylcholine Release

To measure the impact of A-77636 on neurotransmitter release, in vivo microdialysis is employed in awake, freely moving rats. This technique allows for the sampling of extracellular fluid from specific brain regions.

The experimental protocol involves the stereotaxic implantation of a microdialysis probe into the frontal cortex and hippocampus. Following a recovery period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals. After establishing a stable baseline of acetylcholine release, A-77636 is administered, and subsequent changes in acetylcholine levels are measured using high-performance liquid chromatography (HPLC).

Signaling Pathways of this compound

A-77636 exerts its effects primarily through the activation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gαs/olf G-protein.[5] This initiates a canonical signaling cascade that plays a crucial role in neuronal function.

Activation of the D1 receptor by A-77636 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.[5] These targets include transcription factors and other signaling proteins like DARPP-32, ultimately leading to changes in gene expression and neuronal excitability.[5]

It is important to note that prolonged activation of the D1 receptor by A-77636 can lead to receptor desensitization and the development of rapid behavioral tolerance.[6] This is thought to be due to the slow dissociation of A-77636 from the receptor, leading to persistent activation and subsequent receptor internalization.[6][7]

Concluding Remarks

This compound remains a critical pharmacological tool for investigating the in vivo functions of the dopamine D1 receptor. Its potent and selective agonist activity has provided valuable insights into the receptor's role in motor control, cognition, and the pathophysiology of neurological and psychiatric disorders. The data compiled in this guide underscore its efficacy in animal models of Parkinson's disease and its complex, dose-dependent effects on cognitive function. However, the propensity for rapid tolerance development is a significant consideration for its therapeutic potential. Future research may focus on developing D1 receptor agonists with a more favorable profile, balancing potent therapeutic effects with a reduced liability for tolerance.

References

- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potent and selective dopamine D1 receptor agonist A-77636 increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A-77636 Hydrochloride vs. Other D1 Receptor Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of A-77636 hydrochloride with other prominent dopamine (B1211576) D1 receptor agonists, focusing on their pharmacological properties, experimental evaluation, and underlying signaling mechanisms.

Introduction to D1 Receptor Agonists

The dopamine D1 receptor, a Gαs/olf-coupled G protein-coupled receptor (GPCR), is a key modulator of neuronal function, playing critical roles in motor control, cognition, and reward pathways. Its activation initiates a signaling cascade predominantly through adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, making it a significant target for therapeutic intervention. This has led to the development of numerous D1 receptor agonists, each with distinct pharmacological profiles. This document focuses on this compound, a potent and selective D1 receptor agonist, and provides a comparative analysis with other well-characterized D1 agonists such as SKF-81297, SKF-82958, and dihydrexidine (B1670578).

Comparative Pharmacological Data

The following tables summarize the quantitative data for this compound and other D1 receptor agonists, providing a basis for comparison of their binding affinities, functional potencies, and selectivity.

Table 1: D1 Receptor Binding Affinities

| Compound | Ki (nM) | pKi | IC50 (nM) | Radioligand | Tissue/Cell Line | Reference |

| A-77636 | 39.8 | 7.40 ± 0.09 | [3H]SCH23390 | Rat Striatum | [1] | |

| Dihydrexidine | 3 (high affinity site), 75 (low affinity site) | ~10 | [3H]SCH23390 | Rat Striatal Membranes | [2] |

Note: Data for SKF-81297 and SKF-82958 binding affinities were not consistently available in the searched literature in a directly comparable format.

Table 2: Functional Potency at D1 Receptors (cAMP Accumulation)

| Compound | EC50 (nM) | pEC50 | Intrinsic Activity | Cell Line | Reference |

| A-77636 | 8.97 | Potent Agonist | Not Specified | [3] | |

| Dihydrexidine | Full Efficacy Agonist | Rat Striatum | [2] |

Note: Direct, side-by-side comparative EC50 values for all listed agonists from a single study were not available in the search results.

Table 3: Selectivity Profile

| Compound | D1 vs. D2 Receptor Selectivity | Other Receptor Affinities | Reference |

| A-77636 | High selectivity for D1 over D2 (pEC50 < 5 for D2-like receptors) | Functionally inactive at D2 receptors. | [3] |

| Dihydrexidine | ~10-12:1 for D1 over D2 | IC50 = 130 nM for D2 receptors; IC50 = ~230 nM for α2-adrenoreceptors. | [2][4] |

Signaling Pathways and Experimental Workflows

D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like this compound primarily triggers the Gαs/olf-GTP-dependent activation of adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a cascade of cellular responses that modulate neuronal excitability and gene expression.[5]

Caption: Canonical D1 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a ligand for a receptor. The following workflow outlines a typical competition binding assay to determine the Ki of a test compound like A-77636.

Caption: Workflow for a competition radioligand binding assay.

Logical Relationship of D1 Agonists

The relationship between these D1 agonists can be understood in terms of their chemical class, selectivity, and efficacy.

Caption: Classification and properties of selected D1 agonists.

Detailed Experimental Protocols

Radioligand Competition Binding Assay for D1 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the D1 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human D1 receptor (e.g., CHO or HEK293 cells) or from rat striatum.

-

Radioligand: [3H]SCH23390 (a selective D1 antagonist).

-

Test compound (e.g., this compound) at a range of concentrations.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

Vacuum filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound.

-

A fixed concentration of [3H]SCH23390 (typically at its Kd value).

-

Cell membrane preparation.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH23390).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy of a test compound at the D1 receptor.

Materials:

-

A cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Test compound (e.g., this compound) at a range of concentrations.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

-

96-well or 384-well cell culture plates.

Procedure:

-

Cell Culture: Plate the D1 receptor-expressing cells in multi-well plates and grow to a suitable confluency.

-

Assay Preparation: On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period.

-

Compound Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known D1 agonist like dopamine) and a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

-

Intrinsic activity can be expressed relative to the Emax of a full agonist like dopamine.

-

Conclusion

This compound is a valuable research tool characterized by its high potency and selectivity for the D1 receptor. Its pharmacological profile, particularly its high selectivity over the D2 receptor, distinguishes it from some other D1 agonists like dihydrexidine, which exhibits notable affinity for D2 and other receptors. The benzazepine-based agonists, SKF-81297 and SKF-82958, are also potent D1 agonists, though direct and comprehensive comparative data on their binding affinities and functional potencies alongside A-77636 from single studies are limited in the available literature. The choice of D1 agonist for a particular study will depend on the specific requirements for selectivity, efficacy, and pharmacokinetic properties. The experimental protocols and comparative data provided in this guide are intended to assist researchers in the selection and evaluation of these important pharmacological agents.

References

- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 77636 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 4. D1/D2-dopamine receptor agonist dihydrexidine stimulates inspiratory motor output and depresses medullary expiratory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A-77636 Hydrochloride: A Technical Guide for Parkinson's Disease Research

Executive Summary: A-77636 hydrochloride is a potent, selective, and orally active full agonist for the dopamine (B1211576) D1 receptor. It has demonstrated significant anti-parkinsonian effects in preclinical rodent and primate models by stimulating the Gαs/olf-coupled signaling pathway, thereby compensating for the loss of endogenous dopamine. However, its therapeutic potential has been significantly hindered by the rapid development of tolerance, or tachyphylaxis. This phenomenon is attributed to its unique pharmacological properties, specifically its slow dissociation from the D1 receptor, which leads to prolonged receptor activation, subsequent desensitization, and internalization mediated by β-arrestin. This technical guide provides an in-depth overview of A-77636's mechanism of action, summarizes key preclinical data, details common experimental protocols, and visualizes the critical signaling and experimental pathways relevant to its study in the context of Parkinson's disease.

Introduction: The Dopamine D1 Receptor in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the profound loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal death leads to a significant dopamine deficit in the striatum, disrupting the regulation of motor function. The dopamine D1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the striatum, plays a crucial role in mediating voluntary movement, cognition, and motivation.[1] Stimulation of the D1 receptor activates the "direct pathway" of the basal ganglia, facilitating movement. Consequently, direct-acting D1 receptor agonists have been a major focus of research to restore motor function in PD by bypassing the degenerating presynaptic neurons and directly stimulating postsynaptic receptors.

This compound: A Potent D1 Receptor Agonist

A-77636 is a non-dopamine, benzopyran-derived compound identified as a highly selective and potent D1 receptor full agonist.[2][3] It is functionally inactive at the dopamine D2 receptor, allowing for the specific investigation of D1-mediated effects.[3] Its oral bioavailability and long duration of action in preclinical models made it a valuable tool for exploring the therapeutic potential of D1 receptor agonism.[1][4]

Data Presentation: In Vitro Profile

The following table summarizes the binding affinity and functional potency of A-77636 for the dopamine D1 receptor.

| Parameter | Value | Species/System | Reference |

| Ki (Binding Affinity) | 39.8 nM | Rat Striatum | [2][3][4] |

| pKi | 7.40 ± 0.09 | Rat Striatum | [2][4] |

| EC50 (Functional Potency) | 1.1 nM | Fish Retina (cAMP) | [2][4] |

| pEC50 | 8.13 | Fish Retina (cAMP) | [2][4] |

Mechanism of Action and Signaling Pathway

A-77636 exerts its effects by mimicking dopamine at the D1 receptor. As a Gαs/olf-coupled receptor, its activation initiates a canonical signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[5][6]

Canonical D1 Receptor Signaling Cascade:

-

Agonist Binding: A-77636 binds to and activates the D1 receptor.

-

G-Protein Activation: The receptor-agonist complex activates the associated stimulatory G-protein (Gαs/olf).

-

Adenylyl Cyclase Stimulation: The activated G-protein stimulates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger cAMP.[5]

-

PKA Activation: Elevated intracellular cAMP levels lead to the activation of PKA.[5][7][[“]]

-

Downstream Phosphorylation: PKA phosphorylates numerous downstream targets, including DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa), which modulates neuronal excitability and gene expression, ultimately facilitating motor output.[6]

Preclinical Efficacy in Parkinson's Disease Models

A-77636 has demonstrated robust efficacy in reversing motor deficits in the two most common preclinical models of Parkinson's disease.

-

6-OHDA-Lesioned Rodents: In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, a model that mimics the one-sided dopamine depletion seen in early PD, A-77636 induces strong and prolonged contralateral turning behavior.[2] This is a standard measure of anti-parkinsonian drug efficacy, indicating successful stimulation of the denervated striatum.

-

MPTP-Treated Primates: In marmosets treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that causes parkinsonism in primates, A-77636 administration (both subcutaneous and oral) was shown to increase locomotor activity and significantly decrease the severity of parkinsonian symptoms.[2][4]

Data Presentation: In Vivo Efficacy

The following table summarizes the effective doses of A-77636 in various preclinical behavioral assays.

| Animal Model | Assay | Effective Dose (ED50 / Range) | Route | Reference |

| 6-OHDA Rat | Contralateral Rotation | ED50: 0.32 µmol/kg | s.c. | [4] |

| 6-OHDA Rat | Contralateral Rotation | 0 - 3.2 µmol/kg | s.c. | [1] |

| Rat | Forelimb Clonus | ED50: 12.3 µmol/kg | s.c. | [1][4] |

| Mouse | Forelimb Clonus | ED50: 12.1 µmol/kg | s.c. | [1][4] |

| MPTP Marmoset | Locomotor & Symptom Score | 0.5 - 2.0 µmol/kg | p.o. | [1][4] |

| Aged Monkey | Spatial Working Memory | Low doses (specifics not stated) | - | [7][9] |

The Challenge of Tolerance and Receptor Desensitization

Despite its initial promise, the therapeutic development of A-77636 was halted due to the rapid onset of tolerance.[10][11] Studies show that daily administration leads to a near-complete loss of behavioral response.[11] This is thought to be a direct consequence of its unique interaction with the D1 receptor.

Proposed Mechanism of Tolerance: The prevailing hypothesis is that A-77636's slow dissociation from the D1 receptor leads to persistent receptor activation.[10][12] This sustained signaling promotes a compensatory response involving β-arrestin, which binds to the activated receptor, sterically hindering G-protein coupling (desensitization) and targeting the receptor for clathrin-mediated endocytosis (internalization).[10][13] Unlike receptors activated by dopamine, which are rapidly recycled to the cell surface, receptors internalized in response to A-77636 are retained intracellularly for extended periods, preventing the recovery of cell surface receptor density and leading to a profound and lasting state of tolerance.[4][10]

Key Experimental Protocols

Reproducible preclinical data relies on standardized experimental procedures. Below are overviews of the primary models and assays used to evaluate A-77636.

The 6-OHDA Unilateral Lesion Rat Model

This model is the workhorse for screening anti-parkinsonian drugs. It involves the selective destruction of dopaminergic neurons on one side of the brain.[14]

Methodology:

-

Anesthesia & Stereotaxis: Rats (e.g., Sprague-Dawley, 200-250g) are deeply anesthetized and placed in a stereotactic frame.[1]

-

Neurotoxin Preparation: 6-hydroxydopamine (6-OHDA) is dissolved in saline, often with an antioxidant like ascorbic acid to prevent oxidation, to a final concentration (e.g., 2-4 mg/mL).[1][15]

-

Stereotactic Injection: A small hole is drilled in the skull. A microsyringe is used to slowly inject a small volume (e.g., 2-5 µL) of the 6-OHDA solution into the medial forebrain bundle (MFB), a key part of the nigrostriatal pathway.[1][14][16]

-

Post-Operative Care: The incision is closed, and animals are monitored for recovery.

-

Lesion Validation: Approximately 2-3 weeks post-surgery, the lesion is validated. Animals are challenged with a dopamine agonist like apomorphine (B128758) (e.g., 0.2 mg/kg, i.p.). A successful lesion is confirmed by a robust and quantifiable contralateral (away from the lesioned side) rotational behavior.[1][16]

Experimental Workflow for Preclinical Testing

The general workflow for testing a compound like A-77636 in the 6-OHDA model is a multi-step process.

Conclusion and Future Directions

This compound has been an invaluable pharmacological tool, providing critical proof-of-concept that selective D1 receptor agonism can effectively alleviate motor symptoms in preclinical models of Parkinson's disease. Its primary limitation—rapid tolerance induction—has also provided crucial insights into the molecular mechanisms of GPCR desensitization and the consequences of different agonist-receptor binding kinetics.[10][17] While the therapeutic journey of A-77636 itself has ended, the lessons learned from its study continue to inform the development of a new generation of D1 receptor agonists. Future research focuses on creating ligands, such as partial agonists or biased agonists, that can provide sustained therapeutic benefit without inducing the profound receptor internalization and tolerance observed with full, slowly-dissociating agonists like A-77636.[10]

References

- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. jove.com [jove.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "A crucial role for cAMP and protein kinase A in D1 dopamine receptor r" by Rujuan Dai, Mohammad K. Ali et al. [digitalcommons.memphis.edu]

- 8. consensus.app [consensus.app]

- 9. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

In Vivo Experimental Protocols for the Dopamine D1 Receptor Agonist A-77636 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo studies using A-77636 hydrochloride, a potent and selective dopamine (B1211576) D1 receptor agonist. The methodologies outlined below are based on established preclinical research in rodent and primate models for Parkinson's disease and cognitive enhancement.

Compound Information and Preparation

Compound: this compound ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride) is a selective agonist for the dopamine D1 receptor with high affinity (Ki = 39.8 nM).[1] It is functionally inactive at dopamine D2 receptors.[1]

Storage: Store this compound at -20°C.[2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, protected from moisture containers.

Preparation for In Vivo Administration: this compound is soluble in water.[2] For subcutaneous (s.c.) or oral (p.o.) administration, dissolve the compound in sterile saline or water.

Protocol for Vehicle Preparation:

-

Weigh the required amount of this compound.

-

Dissolve in sterile 0.9% saline to the desired concentration.

-

Ensure the solution is clear and free of particulates before administration.

In Vivo Models and Experimental Protocols

Rotational Behavior in 6-Hydroxydopamine (6-OHDA)-Lesioned Rats

This model is used to assess the anti-parkinsonian efficacy of A-77636. Unilateral lesioning of the nigrostriatal pathway with 6-OHDA leads to dopamine depletion and subsequent supersensitivity of dopamine receptors in the lesioned hemisphere.

Experimental Protocol:

-

Animal Model: Adult male rats (e.g., Sprague-Dawley) with unilateral 6-OHDA lesions of the medial forebrain bundle.

-

Drug Administration: Administer this compound subcutaneously at doses ranging from 0.03 to 0.3 mg/kg.

-

Behavioral Assessment:

-

Immediately after administration, place the rat in a circular test arena.

-

Record the number of full 360° contralateral (away from the lesioned side) rotations.

-

The rotational behavior induced by A-77636 is prolonged, lasting for more than 20 hours.[1] Monitor and record rotations for at least the initial 2-4 hours post-administration. Automated rotometer systems can be used for accurate quantification.[3][4]

-

Data Presentation:

| Animal Model | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |

| 6-OHDA-lesioned rats | Subcutaneous | 0.03 - 0.3 | Prolonged (>20 h) contralateral turning | [1] |

Antiparkinsonian Activity in MPTP-Treated Marmosets

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated marmoset is a non-human primate model that closely mimics the motor symptoms of Parkinson's disease.

Experimental Protocol:

-

Animal Model: Common marmosets (Callithrix jacchus) treated with MPTP to induce a parkinsonian state.

-

Drug Administration: Administer this compound either subcutaneously or orally at doses ranging from 0.5 to 2.0 µmol/kg.[1]

-

Behavioral Assessment:

-

Locomotor Activity: Place the marmoset in an individual cage equipped with photoelectric cells to measure locomotor activity.[5] Record activity for a defined period (e.g., 60-120 minutes) after drug administration.

-

Parkinsonian Symptoms: Score the severity of parkinsonian-like symptoms (e.g., bradykinesia, rigidity) using a validated rating scale. Observations should be made at regular intervals post-administration.

-

Data Presentation:

| Animal Model | Administration Route | Dose Range (µmol/kg) | Observed Effect | Reference |

| MPTP-treated marmosets | Subcutaneous or Oral | 0.5 - 2.0 | Increased locomotor activity and decreased parkinsonian symptoms | [1] |

In Vivo Microdialysis for Acetylcholine (B1216132) Release in Rats

This protocol allows for the in vivo measurement of neurotransmitter release in specific brain regions following systemic administration of A-77636.

Experimental Protocol:

-

Animal Model: Adult male rats (e.g., Wistar).

-

Surgical Procedure: Stereotaxically implant a microdialysis probe into the target brain region (e.g., frontal cortex or hippocampus).

-

Microdialysis Procedure:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples (e.g., every 20 minutes) to establish stable acetylcholine levels.

-

-

Drug Administration: Administer this compound subcutaneously at doses of 1.0 and 4.0 µmol/kg.[6]

-

Sample Collection and Analysis:

Data Presentation:

| Animal Model | Administration Route | Dose (µmol/kg) | Brain Region | Observed Effect on Acetylcholine Release | Reference |

| Wistar rats | Subcutaneous | 1.0 | Frontal Cortex | Significant increase | [6] |

| Wistar rats | Subcutaneous | 1.0 | Hippocampus | No significant change | [6] |

| Wistar rats | Subcutaneous | 4.0 | Frontal Cortex & Hippocampus | >230% increase for >3 hours | [6] |

Signaling Pathway

A-77636 acts as an agonist at the dopamine D1 receptor, which is a G protein-coupled receptor. Activation of the D1 receptor stimulates the Gs/Golf alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to the observed physiological and behavioral effects.

References

- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 77636 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 3. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurobiology.lu.se [neurobiology.lu.se]